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molecular formula C6H6BrNO B183909 2-Bromo-6-methylpyridin-3-ol CAS No. 23003-35-2

2-Bromo-6-methylpyridin-3-ol

Cat. No. B183909
M. Wt: 188.02 g/mol
InChI Key: UHMANLXCLQNQJD-UHFFFAOYSA-N
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Patent
US06974826B2

Procedure details

To a solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol) in 125 mL of pyridine was added a solution of bromine (14.18 g, 88.7 mmol) in 50 mL pyridine dropwise. The temperature of the reaction mixture rose to 40° C. upon completion of addition. After 1 hour the pyridine was removed under vacuum and the resulting solid was suspended into water (200 mL) and stirred overnight. The solid was collected and dried to give the desire product as a brownish solid (8.05 g, 53.1% yield). 1H NMR (500 MHz, CDCl3): δ 2.21 (s, 3 H), 6.73 (d, J=8.1 Hz, 1 H), 6.94 (d, J=8.1 Hz, 1 H), 9.36 (brs, 1 H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
14.18 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53.1%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.[Br:9]Br>N1C=CC=CC=1>[Br:9][C:7]1[C:2]([OH:1])=[CH:3][CH:4]=[C:5]([CH3:8])[N:6]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
14.18 g
Type
reactant
Smiles
BrBr
Name
Quantity
125 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture rose to 40° C. upon completion of addition
CUSTOM
Type
CUSTOM
Details
After 1 hour the pyridine was removed under vacuum
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=NC(=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.05 g
YIELD: PERCENTYIELD 53.1%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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